molecular formula C10H12Cl3N3 B009586 Nemazoline hydrochloride CAS No. 111073-18-8

Nemazoline hydrochloride

Cat. No.: B009586
CAS No.: 111073-18-8
M. Wt: 280.6 g/mol
InChI Key: ASIGTNNPGBMHLP-UHFFFAOYSA-N
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Description

Nemazoline hydrochloride is a chemical compound known for its use as a nasal decongestant. It exhibits alpha 1-agonist and alpha 2-antagonist activity, making it effective in reducing nasal congestion. This compound has been found to be more effective and longer-lasting than oxymetazoline in both in-vitro and in-vivo studies on canine nasal mucosa .

Chemical Reactions Analysis

Nemazoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can occur with halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

Nemazoline hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Nemazoline hydrochloride exerts its effects by stimulating alpha adrenergic receptors in arterioles, leading to vasoconstriction and decreased congestion at the site of administration. This mechanism involves the release of norepinephrine in sympathetic nerves, which binds to alpha adrenergic receptors and causes vasoconstriction .

Comparison with Similar Compounds

Properties

CAS No.

111073-18-8

Molecular Formula

C10H12Cl3N3

Molecular Weight

280.6 g/mol

IUPAC Name

2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride

InChI

InChI=1S/C10H11Cl2N3.ClH/c11-7-3-6(4-8(12)10(7)13)5-9-14-1-2-15-9;/h3-4H,1-2,5,13H2,(H,14,15);1H

InChI Key

ASIGTNNPGBMHLP-UHFFFAOYSA-N

SMILES

C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl.Cl

Canonical SMILES

C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl.Cl

Synonyms

2-(4-amino-3,5-dichlorobenzyl)imidazoline
A 57219
A-57219

Origin of Product

United States

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